(3-(4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl)azetidin-1-yl)(pyridin-3-yl)methanone
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Description
(3-(4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl)azetidin-1-yl)(pyridin-3-yl)methanone is a useful research compound. Its molecular formula is C18H17N5O2 and its molecular weight is 335.367. The purity is usually 95%.
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Mechanism of Action
Target of Action
The compound contains an imidazole ring, which is a common structure in many biologically active compounds. Imidazole derivatives are known to show a broad range of biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Mode of Action
The exact mode of action would depend on the specific targets of the compound. For example, some imidazole derivatives act by inhibiting certain enzymes, while others might interact with specific receptors .
Biochemical Pathways
Again, the specific pathways affected would depend on the compound’s targets. Imidazole derivatives are involved in a wide range of biochemical processes due to their presence in key biological molecules like histidine and purine .
Pharmacokinetics
The pharmacokinetic properties of a compound depend on its chemical structure and the route of administration. Imidazole derivatives are generally highly soluble in water and other polar solvents, which can influence their absorption, distribution, metabolism, and excretion .
Result of Action
The molecular and cellular effects of the compound would depend on its specific targets and mode of action. Some imidazole derivatives have been shown to have antimicrobial potential against S. aureus, B. subtilis, and E. coli .
Action Environment
Environmental factors such as pH, temperature, and the presence of other substances can influence the action, efficacy, and stability of a compound. For example, the imidazole ring possesses intramolecular hydrogen bonding, which can influence its stability .
Properties
IUPAC Name |
[3-[4-(phenoxymethyl)triazol-1-yl]azetidin-1-yl]-pyridin-3-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N5O2/c24-18(14-5-4-8-19-9-14)22-11-16(12-22)23-10-15(20-21-23)13-25-17-6-2-1-3-7-17/h1-10,16H,11-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GFTIQTCAFIDDRV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=CN=CC=C2)N3C=C(N=N3)COC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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